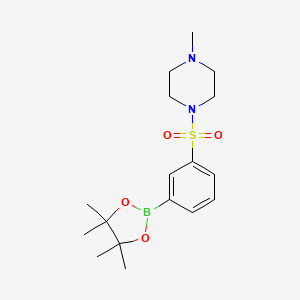

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

Description

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Properties

IUPAC Name |

1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-7-6-8-15(13-14)25(21,22)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCKYMGZVGIVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-[(3-Bromophenyl)sulfonyl]-4-methylpiperazine

Reagents :

- 3-Bromobenzenesulfonyl chloride (1.0 equiv)

- 4-Methylpiperazine (1.2 equiv)

- Triethylamine (2.0 equiv), dichloromethane (DCM), 0°C → room temperature (RT).

Procedure :

3-Bromobenzenesulfonyl chloride (5.0 g, 18.7 mmol) is dissolved in DCM (50 mL) under N₂. 4-Methylpiperazine (2.5 g, 22.4 mmol) is added dropwise at 0°C, followed by triethylamine (3.8 mL, 37.4 mmol). The mixture stirs at RT for 12 h, washed with 1M HCl (2×50 mL), dried (MgSO₄), and concentrated to yield a white solid (5.4 g, 85%).

Characterization :

Lithiation-Boronation to 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic Acid

Reagents :

- 1-[(3-Bromophenyl)sulfonyl]-4-methylpiperazine (1.0 equiv)

- n-Butyllithium (n-BuLi, 2.5 equiv, 1.6 M in hexanes)

- Triisopropyl borate (2.5 equiv), tetrahydrofuran (THF), -78°C → RT.

Procedure :

The bromo-sulfonamide (3.0 g, 8.8 mmol) is dissolved in dry THF (30 mL) under N₂ and cooled to -78°C. n-BuLi (13.8 mL, 22.0 mmol) is added dropwise, maintaining <-70°C. After 1 h, triisopropyl borate (4.8 mL, 22.0 mmol) is added, and the mixture stirs at -78°C for 45 min, then warms to RT over 12 h. NaOH (0.5 M, 20 mL) is added, and the THF is removed in vacuo. The residue is acidified to pH 1 (1M HCl), extracted with EtOAc (3×20 mL), neutralized to pH 7, and concentrated to afford the boronic acid as a colorless solid (1.7 g, 61%).

Optimization Notes :

- Excess n-BuLi ensures complete lithiation of the aryl bromide.

- Slow warming prevents boronate decomposition.

Characterization :

Pinacol Esterification

Reagents :

- 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid (1.0 equiv)

- Pinacol (1.5 equiv), MgBr₂ (0.1 equiv), toluene, reflux.

Procedure :

The boronic acid (1.5 g, 5.3 mmol) is suspended in toluene (15 mL) with pinacol (0.85 g, 7.9 mmol) and MgBr₂ (0.1 g, 0.53 mmol). The mixture refluxes under Dean-Stark conditions for 6 h to remove H₂O. After cooling, the solution is washed with brine (10 mL), dried (Na₂SO₄), and concentrated. The residue is purified by silica chromatography (hexanes/EtOAc 4:1) to yield the pinacol ester as white crystals (1.6 g, 78%).

Alternative Conditions :

Characterization :

- Melting Point : 215–218°C.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.05 (d, J = 8 Hz, 2H), 7.73 (d, J = 8 Hz, 2H), 3.77 (m, 2H), 2.71 (s, 3H).

- HRMS (ESI) : m/z 367.18 [M+H]⁺ (calc. 367.19).

Comparative Analysis of Methods

Key Findings :

- Lithiation-Boronation : Requires cryogenic conditions but offers high regioselectivity.

- Microwave Esterification : Accelerates kinetics but demands specialized equipment.

Challenges and Mitigation Strategies

- Protodeboronation : The boronic acid intermediate is prone to deboronation under acidic conditions. Using pinacol esterification immediately after synthesis minimizes this risk.

- Solubility Issues : The sulfonamide intermediate’s poor solubility in THF is addressed by slow reagent addition and rigorous drying.

- Byproduct Formation : Excess triisopropyl borate (≥2.5 equiv) suppresses aryl lithium dimerization.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst .

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts such as palladium acetate or palladium chloride, bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is in the development of pharmaceutical agents. The compound's boronic acid moiety is crucial for its interaction with biological targets, particularly in the design of protease inhibitors and other enzyme modulators.

Case Study: Anticancer Activity

Research has demonstrated that boronic acid derivatives can inhibit proteasome activity, which is vital for cancer cell survival. For instance, a study highlighted the potential of boronic acid derivatives, including this compound, in targeting the proteasome pathway to induce apoptosis in cancer cells . The ability to modify the piperazine ring allows for fine-tuning of biological activity and selectivity.

Organic Synthesis

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.

Data Table: Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base (K2CO3), DMF | 85 | |

| Negishi Coupling | Zn catalyst, THF | 78 | |

| Stille Coupling | Sn catalyst, DMSO | 90 |

Drug Delivery Systems

The compound's boronic acid functionality also makes it suitable for applications in drug delivery systems. Boron-containing compounds can form reversible covalent bonds with diols and sugars, which can be exploited for targeted drug delivery.

Case Study: Targeted Delivery

A study investigated the use of boronic acid derivatives in targeted delivery systems for anticancer drugs. The research showed that these compounds could selectively bind to tumor cells, enhancing the efficacy and reducing side effects of chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process include the activation of the boronic ester and the halide by the palladium catalyst, facilitating the coupling reaction .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 4-methylphenylboronic acid pinacol ester .

Uniqueness: What sets 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester apart from these similar compounds is its unique functional group, the 4-methylpiperazin-1-ylsulfonyl moiety. This functional group imparts specific reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules .

Biological Activity

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester (referred to as MPBPE) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MPBPE, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H26B N2O4S

- Molecular Weight : 358.27 g/mol

- CAS Number : 1139717-76-2

MPBPE is known to interact with various biological targets, primarily through its boronic acid moiety. Boronic acids have been recognized for their ability to form reversible covalent bonds with diols, which is crucial for their role in biochemical pathways.

-

Inhibition of Proteasome Activity :

- MPBPE has been shown to inhibit proteasome activity, which is vital for protein degradation and regulation within cells. This inhibition can lead to the accumulation of proteins that promote apoptosis in cancer cells.

-

Impact on Cell Signaling Pathways :

- The compound may modulate cell signaling pathways involving protein kinases and phosphatases, influencing processes such as cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of MPBPE:

- Case Study 1 : In vitro studies demonstrated that MPBPE effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

- Case Study 2 : A study conducted on xenograft models showed that MPBPE significantly reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

MPBPE exhibits antimicrobial activity against a range of pathogens:

- Study Findings : In vitro assays revealed that MPBPE effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 358.27 g/mol |

| CAS Number | 1139717-76-2 |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Mechanism | Proteasome inhibition, apoptosis induction |

Q & A

Q. How does solvent selection influence the solubility of 3-(4-methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester?

The esterification of phenylboronic acid with pinacol significantly enhances solubility across organic solvents. For example, the pinacol ester exhibits high solubility in chloroform and polar solvents like ketones and ethers, with lower solubility in hydrocarbons. This trend correlates with solvent polarity, though exceptions exist (e.g., better-than-expected solubility in acetone due to water miscibility). Researchers should prioritize chloroform for high-concentration solutions and validate solubility using dynamic methods (e.g., Wilson or Redlich-Kister equations) to account for non-ideal behavior .

Q. What are common synthetic routes to prepare and deprotect this compound?

A key synthetic step involves oxidative cleavage of the pinacol ester using NaIO₄ in a THF/water/HCl mixture. This reaction proceeds at room temperature within 4 hours, yielding the free boronic acid. For purification, ethanol is recommended to dissolve the crude product while filtering inorganic salts . Deprotection efficiency should be monitored via TLC or NMR to confirm complete conversion.

Q. What safety precautions are critical when handling this compound?

While specific toxicity data are limited, structurally similar pinacol esters are classified as harmful via inhalation, skin contact, or ingestion. Researchers should use fume hoods, wear nitrile gloves, and avoid static discharge. In case of skin exposure, wash immediately with water for ≥15 minutes. Store the compound under dry, refrigerated conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can this compound be utilized in ROS-responsive drug delivery systems?

The phenylboronic acid pinacol ester acts as a reactive oxygen species (ROS)-sensitive linker. In biomedical applications (e.g., nanoparticles or hydrogels), ROS (e.g., H₂O₂) cleave the boronic ester bond, triggering payload release. For example, this mechanism has been used to release antibiotics like moxifloxacin from cyclodextrin-based NPs and monitor H₂S release in stroke models via fluorescence activation . Optimizing ROS sensitivity requires tuning the ester’s electron-withdrawing groups and testing degradation kinetics under physiologically relevant conditions (pH 7.4, 37°C) .

Q. How does the compound’s stability at physiological pH impact experimental design?

Despite its stability in organic solvents, the pinacol ester undergoes hydrolysis at physiological pH (7.4) with kinetics dependent on buffer composition. For in vitro studies, pre-treat the compound with buffers (e.g., PBS) to assess hydrolysis rates. In vivo, encapsulation in protective matrices (e.g., PEGylated micelles) can delay premature degradation .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- 1H NMR : Confirm boronic ester integrity via aromatic proton shifts (7.7–8.4 ppm) and cyclopentadienyl signals (5.5–6.25 ppm) in cobaltocenium conjugates .

- FTIR : Track azide-to-triazole conversion (~2120 cm⁻¹ disappearance) and boronic ester bands (~1050 cm⁻¹) .

- HPLC-MS : Quantify hydrolysis products (e.g., free boronic acid) using reverse-phase columns and ESI+ ionization .

Q. How can contradictory solubility data be resolved when modeling solvent interactions?

While solubility generally aligns with solvent polarity, discrepancies (e.g., high solubility in acetone) arise from solvent-water interactions. To resolve contradictions, apply multiple thermodynamic models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.